N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
Description
N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a 1,3-oxazole derivative featuring:
- Position 4: A 4-methylphenylsulfonyl (tosyl) group, imparting electron-withdrawing effects and enhancing stability.
- Position 5: A 4-fluorobenzylamine moiety, introducing fluorophilicity and modulating steric/electronic properties.
This compound is structurally analogous to bioactive heterocycles, which are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-14-4-10-17(11-5-14)29(25,26)21-20(23-13-15-6-8-16(22)9-7-15)28-19(24-21)18-3-2-12-27-18/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJOSMWCQAIBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Hypothetical Implications for Bioactivity
- Fluorinated benzyl groups could improve blood-brain barrier penetration compared to non-fluorinated analogs.
- Bulkier substituents (e.g., morpholine in ) might reduce membrane permeability but increase target specificity.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-fluorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the assembly of the oxazole core. Key steps include:
- Oxazole ring formation : Cyclization of precursors like β-keto amides or esters under reflux conditions with catalysts such as POCl₃ or PPA (polyphosphoric acid) .
- Sulfonylation : Introduction of the 4-methylphenylsulfonyl group using sulfonyl chlorides in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to scavenge HCl .
- Amine coupling : Reaction of intermediates with 4-fluorobenzylamine via nucleophilic substitution or reductive amination.
Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ≥95% purity threshold .
Basic: How should researchers validate the structural identity of this compound?
A combination of analytical techniques is critical:
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorobenzyl protons at δ ~7.2–7.4 ppm, furan protons at δ ~6.3–7.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₀FN₂O₄S: 439.12 g/mol) .
- X-ray crystallography : For unambiguous confirmation, use SHELX programs for structure refinement. Crystallize in solvents like DMSO or acetonitrile .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in kinase inhibition studies?
- Substituent variation : Systematically modify the furan-2-yl group (e.g., replace with thiophene or pyridine) and the sulfonyl group (e.g., vary para-substituents on the phenyl ring). Assess changes in IC₅₀ values against kinases like Aurora A/B .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., backbone NH of Ala213 in Aurora A) and hydrophobic contacts with the fluorobenzyl group .
- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to correlate with cellular permeability and potency .
Advanced: How can researchers resolve contradictions in bioactivity data across different assay platforms?
- Orthogonal validation : If cell-based assays (e.g., mitotic arrest in HeLa cells) conflict with enzymatic kinase assays, confirm target engagement using:
- Assay conditions : Adjust ATP concentrations (e.g., use Km values for Aurora kinases) and validate with positive controls (e.g., VX-680 for Aurora inhibition) .
Advanced: What computational approaches are recommended for predicting metabolic stability and off-target effects?
- Metabolism prediction : Use ADMET Predictor or MetaSite to identify likely sites of cytochrome P450 oxidation (e.g., furan ring or benzyl group).
- Off-target profiling : Employ similarity-based tools (SwissTargetPrediction) or molecular fingerprints to screen for interactions with GPCRs or ion channels .
- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding mode stability and identify flexible regions prone to metabolic cleavage .
Basic: What in vitro models are appropriate for initial anti-inflammatory or anticancer activity screening?
- Cancer models :
- Anti-inflammatory models :
Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?
- Salt formation : Screen hydrochloride or mesylate salts using pH-solubility profiles.
- Nanoparticle formulation : Use PEG-PLGA nanoparticles (emulsification-solvent evaporation) to enhance aqueous solubility. Characterize with DLS (size <200 nm) and in vitro release (PBS, pH 7.4) .
- Pharmacokinetics : Conduct IV/oral dosing in Sprague-Dawley rats. Calculate AUC and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
